2'-O-Moe-U
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Overview
Description
2’-O-Methoxyethyluridine (2’-O-MOE-U) is a chemically modified nucleoside analog used in the synthesis of antisense oligonucleotides. This modification enhances the stability and binding affinity of oligonucleotides, making them more resistant to nuclease degradation and reducing their toxicity. The 2’-O-MOE modification is particularly valuable in therapeutic applications, where it improves the pharmacokinetic and pharmacodynamic properties of oligonucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methoxyethyluridine involves the modification of the ribose sugar moiety at the 2’ position. The process typically starts with the protection of the 5’-hydroxyl group of uridine, followed by the introduction of the methoxyethyl group at the 2’-hydroxyl position. The key steps include:
Protection of the 5’-Hydroxyl Group: This is achieved using a protecting group such as dimethoxytrityl (DMT).
Introduction of the Methoxyethyl Group: The 2’-hydroxyl group is modified using methoxyethyl chloride in the presence of a base such as sodium hydride.
Deprotection: The protecting groups are removed to yield the final product, 2’-O-Methoxyethyluridine
Industrial Production Methods
Industrial production of 2’-O-Methoxyethyluridine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is often characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
2’-O-Methoxyethyluridine undergoes various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the uridine base or the methoxyethyl group.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2’-O-Methoxyethyluridine has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified oligonucleotides for various research purposes.
Biology: Employed in the study of gene function and regulation through antisense oligonucleotides.
Medicine: Incorporated into therapeutic oligonucleotides for the treatment of genetic disorders and other diseases.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mechanism of Action
The primary mechanism of action of 2’-O-Methoxyethyluridine in antisense oligonucleotides involves the binding to complementary RNA sequences. This binding can lead to the degradation of the target RNA through RNase H-mediated cleavage or inhibition of translation by steric blockade. The 2’-O-MOE modification enhances the binding affinity and stability of the oligonucleotide, making it more effective in gene silencing .
Comparison with Similar Compounds
Similar Compounds
2’-O-Methyluridine (2’-O-Me-U): Similar to 2’-O-MOE-U but with a methoxy group instead of a methoxyethyl group.
2’-Fluorouridine (2’-F-U): Contains a fluorine atom at the 2’ position, providing different chemical properties.
Phosphorodiamidate Morpholino Oligomers (PMO): Another class of modified oligonucleotides with distinct chemical modifications
Uniqueness
2’-O-Methoxyethyluridine is unique due to its combination of enhanced nuclease resistance, lower toxicity, and increased binding affinity. These properties make it particularly valuable in therapeutic applications, where stability and efficacy are critical .
Properties
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H53N4O10P/c1-29(2)46(30(3)4)57(54-25-11-23-43)56-38-36(55-40(39(38)52-27-26-49-5)45-24-22-37(47)44-41(45)48)28-53-42(31-12-9-8-10-13-31,32-14-18-34(50-6)19-15-32)33-16-20-35(51-7)21-17-33/h8-10,12-22,24,29-30,36,38-40H,11,25-28H2,1-7H3,(H,44,47,48) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOKLUONKGURQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H53N4O10P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.